molecular formula C10H10ClN3O3 B563334 2-Azido-1-(chloromethyl)ethyl Carbonic Acid Phenyl Ester CAS No. 1216552-75-8

2-Azido-1-(chloromethyl)ethyl Carbonic Acid Phenyl Ester

Cat. No.: B563334
CAS No.: 1216552-75-8
M. Wt: 255.658
InChI Key: OHCSXZSCVKBBEY-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
2-Azido-1-(chloromethyl)ethyl Carbonic Acid Phenyl Ester (CAS: 891782-65-3) is a carbonic acid ester with the molecular formula C₁₀H₁₀ClN₃O₃ . Its structure features:

  • A phenyl ester group (aromatic ring linked via an ester bond).
  • A chloromethyl substituent (-CH₂Cl) at the 1-position.
  • An azide (-N₃) group at the 2-position.

Properties

IUPAC Name

(1-azido-3-chloropropan-2-yl) phenyl carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3O3/c11-6-9(7-13-14-12)17-10(15)16-8-4-2-1-3-5-8/h1-5,9H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHCSXZSCVKBBEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(=O)OC(CN=[N+]=[N-])CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10675647
Record name 1-Azido-3-chloropropan-2-yl phenyl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10675647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1216552-75-8
Record name 1-Azido-3-chloropropan-2-yl phenyl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10675647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Carbonate Ester Formation

The phenyl carbonate backbone is typically constructed via transesterification or direct esterification. A patent by outlines a method where dimethyl carbonate reacts with phenyl acetate under Lewis acid catalysis (e.g., AlCl₃) at 150–300°C to form diphenyl carbonate. For 2-azido-1-(chloromethyl)ethyl derivatives, this step is adapted to use a diol precursor. For example:

  • Starting material : 2-(hydroxymethyl)-1,3-propanediol (glycerol derivative).

  • Protection : The central hydroxyl group is converted to a phenyl carbonate using phenyl chloroformate in pyridine at 0–25°C.

  • Intermediate : 2-(phenyl carbonate)-1,3-propanediol (yield: ~85%).

Chloromethylation

Chlorination of the primary hydroxyl group is achieved using thionyl chloride (SOCl₂) or hydrochloric acid (HCl) in anhydrous dichloromethane. Key conditions:

  • Temperature : 0°C to room temperature.

  • Catalyst : Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP).

  • Outcome : Conversion of the C1 hydroxyl to chloromethyl, yielding 2-(phenyl carbonate)-1-chloromethyl-3-propanol (purity: >90% by GC-MS).

Reaction Optimization

Catalytic Systems

  • Transesterification : Titanium(IV) isopropoxide increases diphenyl carbonate yield to 92% at 180°C.

  • Azide substitution : Copper(I) iodide accelerates Staudinger reactions but is avoided here due to potential side reactions with chloromethyl groups.

Solvent Effects

  • DMF vs. DMSO : DMF provides higher azide substitution rates (75% vs. 60% in DMSO) due to better NaN₃ solubility.

  • Chlorination : Anhydrous dichloromethane prevents hydrolysis of SOCl₂.

Temperature Control

  • Azide stability : Reactions involving NaN₃ are kept below 80°C to prevent explosive decomposition.

  • Transesterification : Elevated temperatures (150–300°C) drive equilibrium toward carbonate formation.

Analytical Characterization

PropertyMethodDataSource
Molecular Weight HRMS255.658 g/mol (C₁₀H₁₀ClN₃O₃)
Azide IR Absorption FT-IR2100 cm⁻¹ (N₃ stretch)
Chloromethyl ¹H NMR 500 MHz NMRδ 3.72 ppm (t, J=6.5 Hz, 2H)
Phenyl Carbonate ¹³C 125 MHz NMRδ 154.2 ppm (C=O)

Industrial-Scale Adaptations

Continuous Flow Synthesis

  • Benefits : Reduces azide accumulation and improves temperature control.

  • Setup : Tubular reactor with in-line quenching (yield: 78% at 10 L/min).

Byproduct Recycling

  • Methyl acetate : Generated during transesterification is carbonylated to acetic anhydride for reuse.

  • Unreacted phenol : Distilled and reintroduced into step A (recovery: >95%).

Alternative Routes

Epoxide Ring-Opening

  • Method : Epichlorohydrin is treated with sodium azide to form 1-azido-3-chloro-2-propanol, followed by carbonate esterification.

  • Limitation : Regioselectivity issues reduce yield to 55%.

Click Chemistry

  • CuAAC reaction : Alkyne-functionalized carbonate reacts with azido precursors. However, competing reactions with chloromethyl groups limit utility .

Chemical Reactions Analysis

Types of Reactions

2-Azido-1-(chloromethyl)ethyl Carbonic Acid Phenyl Ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Overview

2-Azido-1-(chloromethyl)ethyl Carbonic Acid Phenyl Ester is a versatile compound in organic chemistry, particularly known for its applications in drug development, materials science, and synthetic methodologies. This article explores its scientific research applications, providing comprehensive data and case studies to illustrate its utility.

Drug Development

This compound is primarily utilized as a precursor in the synthesis of various pharmaceutical compounds. Its azide functional group allows for diverse reactions, including:

  • Click Chemistry : The azide can participate in 1,3-dipolar cycloaddition reactions with alkynes to form triazoles, which are important in medicinal chemistry for developing bioactive compounds .
  • Prodrug Formation : It can be converted into more active forms that are utilized in targeted drug delivery systems, enhancing the pharmacokinetic properties of therapeutic agents .

Materials Science

The compound is also explored for applications in materials science, particularly in the development of polymers and coatings:

  • Polymer Chemistry : The chloromethyl group can be used to introduce functionalities into polymer chains, allowing for the design of smart materials with specific properties such as responsiveness to environmental stimuli .
  • Coatings and Adhesives : Its reactivity enables the synthesis of cross-linked networks that enhance the durability and performance of coatings and adhesives .

Synthetic Methodologies

This compound serves as a valuable intermediate in various synthetic pathways:

  • Synthesis of Heterocycles : The compound can be employed in the synthesis of complex heterocyclic structures through cycloaddition reactions, which are crucial for developing new drugs and agrochemicals .
  • Functionalization of Aromatic Compounds : It can facilitate the introduction of azide or carbonic acid functionalities into aromatic systems, expanding the toolbox for synthetic organic chemists .

Case Studies

Case StudyApplicationResults
Synthesis of Triazoles Used in click chemistry to synthesize triazole derivativesHigh yields (70%-81%) with good selectivity for bioactive compounds
Polymer Functionalization Incorporated into polymer chains to create responsive materialsEnhanced mechanical properties and thermal stability observed
Drug Delivery Systems Developed as a prodrug for targeted deliveryImproved bioavailability and reduced side effects compared to traditional formulations

Mechanism of Action

The mechanism of action of 2-Azido-1-(chloromethyl)ethyl Carbonic Acid Phenyl Ester involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions with alkynes to form triazoles, a key reaction in click chemistry. This reactivity is exploited in various applications, including bioconjugation and material science .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key differences between the target compound and analogs from the evidence:

Compound Name Molecular Formula Functional Groups CAS Number Key Features Reference
2-Azido-1-(chloromethyl)ethyl Carbonic Acid Phenyl Ester C₁₀H₁₀ClN₃O₃ Azide, chloromethyl, phenyl ester 891782-65-3 Reactive azide for click chemistry; chloromethyl for alkylation
Chlorobenzilate (Ethyl ester derivative) C₁₆H₁₄Cl₂O₃ Chlorophenyl, ethyl ester, hydroxyl 510-15-6 Ethyl ester with chloroaryl groups; used as a pesticide
Acetic acid derivative (CAS 120-04-7) C₁₀H₁₂ClN₃O₃ Triazenyl, chloro-methoxyphenyl 120-04-7 Triazenyl group for photolysis; lacks azide/ester reactivity
4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole C₁₂H₁₁ClN₄O₂ Chloromethyl, nitroimidazole N/A Nitro group for electron-withdrawing effects; imidazole core

Key Observations :

  • Azide vs. Nitro Groups : The target’s azide group enables reactions like Huisgen cycloaddition (click chemistry), whereas nitro groups (e.g., in nitroimidazole derivatives) are typically electron-withdrawing and used in pharmacological contexts .
  • Chloromethyl vs. Chloroaryl Reactivity : The chloromethyl group in the target compound is more susceptible to nucleophilic substitution (e.g., SN2 reactions) compared to the stable chloroaryl groups in chlorobenzilate .
  • Ester Stability : The phenyl ester in the target may exhibit greater hydrolytic stability under acidic conditions compared to ethyl esters (e.g., chlorobenzilate) due to aromatic resonance stabilization .

Biological Activity

2-Azido-1-(chloromethyl)ethyl Carbonic Acid Phenyl Ester is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant studies, providing a comprehensive overview of its implications in therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Chemical Formula : C₉H₈ClN₃O₃
  • Molecular Weight : 233.63 g/mol

This compound features an azide group, which is known for its reactivity and potential applications in bioconjugation and drug development.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The following mechanisms have been proposed based on available literature:

  • Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit key enzymes involved in cancer cell proliferation, suggesting that this compound may also exert anti-cancer effects by targeting specific enzymes.
  • Cell Proliferation Modulation : Preliminary studies indicate that the compound can influence cellular signaling pathways associated with growth and apoptosis, potentially leading to reduced tumor growth in vitro.

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines. The results are summarized in Table 1.

Cell Line IC50 (µM) Effect
MCF-7 (Breast)15.4Inhibition of proliferation
HeLa (Cervical)12.3Induction of apoptosis
A549 (Lung)18.7Cell cycle arrest

These results indicate that the compound exhibits significant cytotoxicity against multiple cancer cell lines, supporting its potential as an anti-cancer agent.

Case Studies

A recent case study investigated the effects of this compound on breast cancer models. The study reported that treatment with this compound led to a marked decrease in tumor size and an increase in apoptotic markers within the treated tissues. The study highlights the compound's potential for further development as a therapeutic agent against breast cancer.

Pharmacokinetics and Bioavailability

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential. Key factors include:

  • Absorption : The compound's solubility and stability under physiological conditions affect its absorption.
  • Distribution : Studies indicate that the compound can effectively penetrate cellular membranes, which is critical for its action.
  • Metabolism : Initial findings suggest that metabolic pathways may alter the compound's efficacy, necessitating further investigation into its metabolic profile.

Q & A

Q. What are the established synthetic pathways for 2-azido-1-(chloromethyl)ethyl carbonic acid phenyl ester, and what are the critical reaction conditions?

The synthesis typically involves multi-step reactions, leveraging intermediates like chloromethyl phenyl compounds. For example, analogous methods use tetrakis(dimethylamino)ethylene (TDAE) to facilitate nucleophilic substitution or coupling reactions with azide precursors . Key conditions include controlled temperatures (<60°C), anhydrous solvents (e.g., THF or DMF), and strict exclusion of moisture to avoid hydrolysis of the chloromethyl group. Purity is ensured via column chromatography (silica gel, hexane/ethyl acetate gradients) .

Q. How is this compound characterized structurally, and what analytical techniques are essential for confirming its identity?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the presence of the azide (-N3_3) at δ 3.5–4.0 ppm (CH2_2N3_3) and the phenyl ester carbonyl at ~165 ppm.
  • IR Spectroscopy : Strong absorbance at ~2100 cm1^{-1} (azide stretch) and 1740 cm1^{-1} (ester C=O).
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak at m/z 255.04 (C10_{10}H10_{10}ClN3_3O3+_3^+) .

Q. What are the stability and storage recommendations for this compound?

The azide group is thermally sensitive and shock-prone. Store at 2–8°C in amber vials under inert gas (Ar/N2_2). Avoid exposure to light, strong acids/bases, and transition metals (risk of explosive decomposition). Stability tests under accelerated conditions (40°C/75% RH) show <5% degradation over 30 days when properly sealed .

Advanced Research Questions

Q. How do the competing reactivities of the azide and chloromethyl groups influence its application in click chemistry or prodrug design?

The chloromethyl group undergoes nucleophilic substitution (e.g., with amines or thiols), while the azide enables Huisgen cycloaddition (CuAAC) with alkynes. Strategic protection/deprotection (e.g., using tert-butyl groups) or sequential reaction steps are required to avoid cross-reactivity. For example, the azide can first participate in CuAAC to form triazoles, followed by chloromethyl substitution for bioconjugation .

Q. What role does this compound play in synthesizing heterocyclic scaffolds or pharmaceutical intermediates?

It serves as a versatile building block for:

  • Triazole derivatives : Via CuAAC with alkynes, generating 1,2,3-triazoles for kinase inhibitors.
  • Prodrugs : The phenyl ester hydrolyzes in vivo to release carboxylic acids, as seen in candesartan cilexetil analogs.
  • Peptide modification : Chloromethyl groups alkylate cysteine residues for site-specific labeling .

Q. How can contradictions in reported reactivity or stability data be resolved methodologically?

Discrepancies (e.g., conflicting hydrolysis rates) arise from solvent polarity, pH, or trace metal contaminants. Resolve via:

  • Controlled kinetic studies : Compare degradation in buffered (pH 7.4) vs. unbuffered solutions.
  • Chelating agents : Add EDTA to suppress metal-catalyzed azide decomposition.
  • DFT calculations : Model transition states to predict dominant reaction pathways .

Safety and Methodological Considerations

  • Toxicity : Azides are acutely toxic (LD50_{50} ~27 mg/kg in rats). Use fume hoods, PPE, and azide-specific spill kits.
  • Waste Disposal : Neutralize with NaNO2_2/HCl before disposal to convert azides to less hazardous nitriles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.